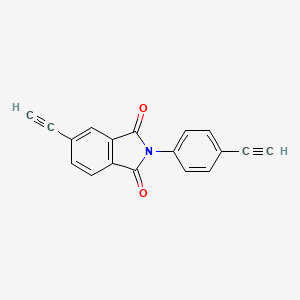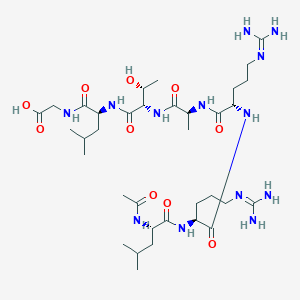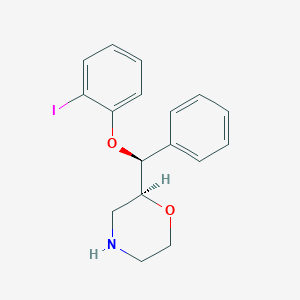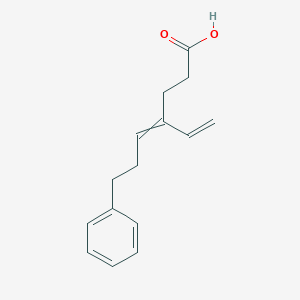![molecular formula C26H34N2O11 B12622316 Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features prominently in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the trimethoxyphenyl derivatives, followed by the introduction of the piperazine ring. The final step involves the incorporation of the oxalic acid moiety. Reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, particularly the oxalic acid moiety.
Substitution: The trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action for oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with various molecular targets. The trimethoxyphenyl groups are known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The piperazine ring may also contribute to its biological activity by interacting with neurotransmitter receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with trimethoxyphenyl groups.
Uniqueness
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C26H34N2O11 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H32N2O7.C2H2O4/c1-28-18-8-7-16(21(31-4)23(18)33-6)15-25-9-11-26(12-10-25)24(27)17-13-19(29-2)22(32-5)20(14-17)30-3;3-1(4)2(5)6/h7-8,13-14H,9-12,15H2,1-6H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
SRKFBFRQCHERQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)


![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)


![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
